molecular formula C12H19N3O4 B1409520 tert-butyl 2-methyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate CAS No. 1431861-88-9

tert-butyl 2-methyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate

Cat. No.: B1409520
CAS No.: 1431861-88-9
M. Wt: 269.3 g/mol
InChI Key: JZAYWRFIDOHVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-methyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate is a sophisticated synthetic intermediate of significant value in medicinal chemistry and drug discovery, particularly in the construction of complex heterocyclic scaffolds. This compound features a piperazine-2,3-dione core, which is a privileged structure in pharmaceutical agents, embedded within a fused imidazopyrazine system. Its primary research application is as a key building block for the synthesis of HDAC inhibitors , a major class of epigenetic-targeted therapeutics. The tert-butyloxycarbonyl (Boc) protecting group is a critical feature, allowing for selective deprotection and further functionalization at the nitrogen atom, which is essential for constructing diverse compound libraries. Researchers utilize this intermediate to develop novel molecules that modulate histone deacetylase activity, with implications for oncology research and the treatment of various cancers . The structural complexity of this intermediate makes it a valuable asset for exploring structure-activity relationships (SAR) and for the generation of potent, selective lead compounds in epigenetic drug discovery programs.

Properties

IUPAC Name

tert-butyl 2-methyl-1,3-dioxo-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-5-6-15-8(7-14)9(16)13(4)10(15)17/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAYWRFIDOHVQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(C1)C(=O)N(C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials

  • Amino acid derivatives or piperidine precursors : Typically, substituted piperidinones or amino acid derivatives bearing protected amino and carboxyl groups serve as the backbone.
  • tert-Butyl protecting groups : Introduced as tert-butyl esters via tert-butyl chloroformate or similar reagents to protect carboxyl functionalities.
  • Cyclization agents : Reagents facilitating ring closure to form the imidazo[1,5-a]pyrazine fused system, often through condensation reactions.

Key Reaction Types

  • Cyclocondensation : Formation of the bicyclic imidazo[1,5-a]pyrazine core by intramolecular condensation of diamines with diketones or ketoesters.
  • Protection/Deprotection steps : Use of tert-butyl esters to protect carboxyl groups during intermediate steps, removed or retained depending on the target compound.
  • Oxidation and reduction : To adjust oxidation states on the heterocyclic ring, particularly to form the 1,3-dioxo (hydantoin) moiety.

Detailed Preparation Methods

Method from Hydantoin Precursors (Patent-Based Approach)

According to patent US6710064B2, hydantoin derivatives with anti-inflammatory activity, structurally related to the target compound, are prepared via:

  • Starting from racemic or enantiomerically pure amino acid derivatives.
  • Formation of a cyclic hydantoin intermediate by reaction with phosgene equivalents or carbonyldiimidazole.
  • Subsequent cyclization with diamine components to form the fused bicyclic system.
  • Introduction of the tert-butyl ester protecting group via reaction with tert-butyl chloroformate under basic conditions.
  • Purification via chromatographic or crystallization methods to isolate enantiomerically pure or diastereomeric forms.

This approach allows for the preparation of the compound in both free and hydrate forms, with flexibility in stereochemical outcomes.

Synthesis via Piperidinone Intermediates

Commercially available tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate (CAS 190906-92-4) serves as a key intermediate, which can be elaborated into the target compound by:

  • Functionalization at the 3-position to introduce the 1,3-dioxo functionality.
  • Cyclization with hydrazine or related reagents to form the imidazo ring fused to the pyrazine.
  • Control of stereochemistry by selective use of chiral starting materials or chiral catalysts.

Laboratory-Scale Synthesis (Literature-Based)

A typical laboratory synthesis involves:

  • Protection of the amino acid carboxyl group as a tert-butyl ester.
  • Formation of a diketone or ketoamide intermediate.
  • Intramolecular cyclization promoted by heating or catalysis (acidic or basic conditions).
  • Purification by recrystallization from suitable solvents (e.g., ethyl acetate, hexane).
  • Characterization by NMR, IR, and MS to confirm structure and purity.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Yield (%) Notes
Amino acid protection tert-Butyl chloroformate, base (e.g., TEA) 85-90 Protects carboxyl group as tert-butyl ester
Cyclization to hydantoin core Carbonyldiimidazole or phosgene equivalents 70-80 Forms 1,3-dioxo ring system
Formation of fused bicyclic Diamine condensation, heating (80-120 °C) 60-75 Intramolecular ring closure
Purification Chromatography or fractional crystallization 90+ Separation of isomers if needed

Research Findings and Optimization Notes

  • Stereochemical control is crucial for biological activity; enantiomerically pure starting materials improve selectivity and yield of desired isomers.
  • Reaction conditions such as temperature, solvent choice, and catalyst presence significantly affect cyclization efficiency and purity.
  • Protecting group stability : The tert-butyl ester is stable under mild acidic and neutral conditions but can be cleaved under strong acid, allowing for selective deprotection if required.
  • Scalability : Methods reported in patents and commercial syntheses indicate feasibility for scale-up with appropriate purification steps.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-methyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or methyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium catalyst

    Nucleophiles: Sodium hydride, potassium tert-butoxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 2-methyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 2-methyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Key Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Purity Key Applications
tert-Butyl 2-methyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate C₁₁H₁₇N₃O₄ 255.27 2-methyl, 1,3-dioxo PROTAC synthesis, SMO antagonist intermediates
tert-Butyl 3-oxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate 1246551-25-6 C₁₁H₁₉N₃O₃ 241.29 3-oxo 98–99.9% Pharmaceutical intermediates, agrochemicals
MK-5710 C₂₄H₂₈N₆O₂ 432.52 8a-methyl, 2-(2-phenylcyclopropyl), 7-carboxamide Potent smoothened antagonist (IC₅₀ < 10 nM), Hedgehog pathway inhibition
tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate 1188264-74-5 C₁₁H₁₆BrN₃O₂ 302.17 3-bromo 95% Cross-coupling reactions, functionalization
tert-Butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate 374795-76-3 C₁₁H₁₇N₃O₂ 223.27 ≥98% N-heterocyclic building block

Key Observations:

Substituent Effects :

  • The 1,3-dioxo groups in the target compound enhance electrophilicity compared to the 3-oxo analog (CAS 1246551-25-6), making it more reactive in nucleophilic substitutions .
  • Bromo-substituted derivatives (e.g., CAS 1188264-74-5) serve as versatile intermediates for Suzuki-Miyaura couplings, whereas the methyl group in the target compound limits further functionalization .

Biological Activity: MK-5710, a clinical-stage analog, replaces the tert-butyl carbamate with a carboxamide and introduces a 2-phenylcyclopropyl group, achieving potent SMO antagonism (IC₅₀ < 10 nM) . This highlights the importance of lipophilic substituents in target engagement. The target compound’s tert-butyl carbamate group likely acts as a transient protective moiety, whereas NVP-LDE225 (sonidegib), another SMO antagonist, uses a trifluoromethyl-pyridine core for improved pharmacokinetics .

Physical Properties :

  • The target compound is isolated as a colorless oil , whereas the 3-oxo analog (CAS 1246551-25-6) is a solid, reflecting differences in crystallinity due to hydrogen-bonding capabilities .
  • Purity : Industrial-scale synthesis of the 3-oxo analog achieves >99% purity, while brominated derivatives are typically 95% pure, indicating challenges in halogenation workflows .

Functional Analog Comparison

Key Insights:

  • The target compound’s tert-butyl carbamate group is critical for stabilizing reactive amines during multi-step syntheses, whereas MK-5710 and NVP-LDE225 prioritize bioactivity through lipophilic and aromatic substituents .
  • Bromo-substituted analogs (e.g., CAS 1188264-74-5) enable diversification via cross-coupling, a strategy less feasible with the target compound’s methyl group .

Biological Activity

tert-butyl 2-methyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate (CAS No. 1431861-88-9) is a compound with potential biological activity, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex heterocyclic structure that contributes to its biological activity. Its molecular formula is C12H18N2O4C_{12}H_{18}N_2O_4, and it has a molecular weight of approximately 246.28 g/mol. The presence of the dioxo and imidazo groups suggests potential interactions with biological macromolecules.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antimicrobial Effects : Some derivatives have shown effectiveness against bacterial strains, including Mycobacterium tuberculosis.
  • Anticancer Properties : Certain analogs have been investigated for their ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against M. tuberculosis and other pathogens
AnticancerInhibits proliferation of cancer cells in vitro
Enzyme InhibitionPotential inhibitor of metabolic enzymes

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Interaction with Enzymes : The compound may bind to active sites on enzymes, altering their function and leading to downstream effects on cell metabolism.
  • Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.
  • Signal Transduction Pathways : It may interfere with key signaling pathways involved in cell growth and survival.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Antimicrobial Activity : A recent study identified that certain derivatives exhibited significant antimicrobial activity against resistant strains of M. tuberculosis, highlighting the potential for developing new treatments for tuberculosis .
  • Anticancer Research : Research has demonstrated that compounds with similar scaffolds can induce apoptosis in cancer cells through the activation of caspase pathways .
  • Enzyme Inhibition Analysis : Investigations into enzyme inhibition showed that related compounds could effectively inhibit the activity of enzymes such as DNA gyrase, which is crucial for bacterial replication .

Q & A

Q. Methodological Answer

  • Step 1: Start with a pyrazine precursor and introduce the imidazole ring via cyclization using reagents like POCl₃ or DCC.
  • Step 2: Perform reductive amination to incorporate the methyl group at position 2, ensuring stoichiometric control of reducing agents (e.g., NaBH₃CN) to minimize byproducts .
  • Step 3: Protect the carboxylate group using tert-butyl dicarbonate (Boc₂O) in anhydrous DMF, followed by purification via flash chromatography .
  • Validation: Monitor reaction progress using LC-MS and confirm regiochemistry via NOESY NMR to resolve stereochemical ambiguities .

How can researchers resolve contradictions in reported biological activities of structurally similar imidazo[1,5-a]pyrazine derivatives?

Advanced Research Question
Discrepancies in bioactivity data (e.g., IC₅₀ values) often arise from variations in substituent placement, stereochemistry, or assay conditions. For example, tert-butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate shows divergent inhibitory effects on kinases due to bromine’s electronic effects versus methyl groups in analogous compounds .

Q. Methodological Answer

  • Comparative Analysis: Use computational tools (e.g., molecular docking) to predict binding affinities and validate with in vitro assays (e.g., kinase inhibition profiling).
  • Structural Elucidation: Perform X-ray crystallography or 2D NMR to confirm substituent orientation and rule out conformational artifacts .
  • Assay Standardization: Replicate experiments under identical conditions (e.g., ATP concentration, pH) to isolate compound-specific effects .

What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

Basic Research Question
The compound’s fused bicyclic system and stereogenic centers necessitate advanced spectroscopic methods:

  • ¹H/¹³C NMR: Assign proton environments using COSY and HSQC, focusing on the imidazole and pyrazine ring junctions. The tert-butyl group’s singlet at δ 1.4 ppm and carbonyl signals near δ 170 ppm are diagnostic .
  • IR Spectroscopy: Confirm the presence of 1,3-diketone (C=O stretches at ~1750 cm⁻¹) and ester (C-O at ~1250 cm⁻¹) functionalities .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular formula (C₁₁H₁₉N₃O₃) with <2 ppm error .

How does the tert-butyl group influence the compound’s reactivity in medicinal chemistry applications?

Advanced Research Question
The tert-butyl moiety enhances metabolic stability by sterically shielding the ester group from hydrolytic enzymes. However, it may reduce solubility, complicating formulation. For example, in NOTUM inhibitors, tert-butyl derivatives exhibit prolonged half-lives but require co-solvents (e.g., PEG-400) for in vivo studies .

Q. Methodological Answer

  • Structure-Activity Relationship (SAR): Synthesize analogs with smaller substituents (e.g., methyl, cyclopropyl) and compare pharmacokinetic profiles.
  • Solubility Optimization: Use logP calculations and experimental assays (e.g., shake-flask method) to balance lipophilicity and bioavailability .

What strategies are recommended for scaling up the synthesis of this compound while maintaining purity?

Advanced Research Question
Scale-up challenges include controlling exothermic reactions and minimizing Boc-deprotection side reactions. Industrial pilot studies recommend:

  • Flow Chemistry: Implement continuous flow systems for cyclization steps to improve heat dissipation and yield consistency .
  • Crystallization Optimization: Use solvent mixtures (e.g., EtOAc/heptane) to enhance crystal purity (>98% by HPLC) .
  • Quality Control: Employ in-line PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

How can researchers address discrepancies in reported melting points or solubility data for this compound?

Basic Research Question
Variations in melting points (e.g., 120–125°C) and solubility (e.g., 6.5–22.2 mg/mL in DMSO) may stem from polymorphic forms or residual solvents.

Q. Methodological Answer

  • Polymorph Screening: Conduct differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to identify crystalline forms .
  • Purification: Use preparative HPLC or recrystallization to eliminate impurities affecting solubility .
  • Documentation: Report experimental conditions (e.g., heating rate, solvent batch) to enable cross-study comparisons .

What are the compound’s potential off-target effects in biological assays, and how can they be mitigated?

Advanced Research Question
Imidazo[1,5-a]pyrazines may interact with adenosine receptors or cytochrome P450 enzymes due to structural similarity to purines.

Q. Methodological Answer

  • Counter-Screening: Test against a panel of off-targets (e.g., CEREP’s SafetyScreen44) .
  • Proteomics Profiling: Use affinity chromatography or thermal shift assays to identify unintended protein binding .
  • Selectivity Optimization: Introduce polar groups (e.g., hydroxyl) to reduce hydrophobic interactions with non-target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 2-methyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 2-methyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.